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molecular formula C11H8ClNO3 B1638760 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No. B1638760
M. Wt: 237.64 g/mol
InChI Key: BXRAIGUKJHRMRI-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 5-methoxyindole (10.00 g, 67.95 mmol) in diethylether (200 mL), oxalyl chloride (7.79 mL, 88.33 mmol) was added at 0° C. After stirring at rt for 3 h, the solid was filtered off and washed with cold diethylether to yield 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride as a orange solid which was used as such in the next step. LC-MS conditions B: tR=0.46 min, no ionization.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.79 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[C:12](Cl)(=[O:16])[C:13]([Cl:15])=[O:14]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12](=[O:16])[C:13]([Cl:15])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
7.79 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with cold diethylether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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